molecular formula C17H18O B1355460 4-n-Butylbenzophenone CAS No. 55363-57-0

4-n-Butylbenzophenone

Cat. No.: B1355460
CAS No.: 55363-57-0
M. Wt: 238.32 g/mol
InChI Key: AWWLSUFHHFWRRD-UHFFFAOYSA-N
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Description

4-n-Butylbenzophenone (CAS: Not explicitly provided; molecular formula: C₁₇H₁₈O, molecular weight: 238.32 g/mol) is a benzophenone derivative with a linear n-butyl group substituted at the para position of the aromatic ring. Benzophenones are characterized by a ketone group bridging two phenyl rings, and the substitution pattern significantly influences their chemical and physical properties. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and polymer chemistry. Its linear alkyl chain enhances lipophilicity compared to branched analogs, impacting solubility and reactivity in synthetic pathways .

Properties

IUPAC Name

(4-butylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-2-3-7-14-10-12-16(13-11-14)17(18)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWLSUFHHFWRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556627
Record name (4-Butylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55363-57-0
Record name (4-Butylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Using Benzoyl Chloride and 4-n-Butylbenzene

  • Method Overview:
    This classical approach involves the acylation of 4-n-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The molar ratio of benzoyl chloride to 4-n-butylbenzene is typically around 1:10 to ensure efficient reaction. The reaction is conducted under reflux conditions in an inert solvent like benzene or toluene.

  • Reaction Scheme:
    $$
    \text{4-n-Butylbenzene} + \text{Benzoyl chloride} \xrightarrow[\text{Reflux}]{\text{AlCl}_3} \text{4-n-Butylbenzophenone}
    $$

  • Advantages:

    • High production efficiency
    • Simple process and short reaction time
    • Suitable for industrial scale
  • Disadvantages:

    • Use of corrosive and moisture-sensitive AlCl3 catalyst
    • Generation of HCl by-product requiring corrosion-resistant equipment
    • Difficulty in catalyst recovery
  • Yield and Purity:
    Yields typically range from 55% to 65% after purification by recrystallization or column chromatography. Purity can reach above 99% as confirmed by HPLC analysis.

Grignard Reaction Using 4-n-Butylphenylmagnesium Bromide and Benzoyl Chloride

  • Method Overview:
    The Grignard reagent is prepared by reacting 4-n-butylbromobenzene with magnesium in anhydrous ether or tetrahydrofuran (THF). This organomagnesium intermediate is then reacted with benzoyl chloride to form this compound after acidic workup.

  • Reaction Scheme:
    $$
    \text{4-n-Butylbromobenzene} + \text{Mg} \rightarrow \text{4-n-Butylphenylmagnesium bromide}
    $$
    $$
    \text{4-n-Butylphenylmagnesium bromide} + \text{Benzoyl chloride} \xrightarrow{} \text{this compound}
    $$

  • Reaction Conditions:

    • Inert atmosphere (nitrogen or argon)
    • Low temperature (0–25 °C) during Grignard formation
    • Stirring for 1–3 hours for reaction completion
  • Advantages:

    • High selectivity and yield (up to 70–80%)
    • Mild reaction conditions
    • Suitable for laboratory-scale synthesis
  • Disadvantages:

    • Requires strictly anhydrous conditions
    • Sensitive to moisture and air
    • Use of expensive and moisture-sensitive reagents

Benzoic Acid Method via Lewis Acid Catalysis

  • Method Overview:
    This method uses benzoic acid and 4-n-butylbenzene as starting materials with a Lewis acid catalyst such as aluminum chloride or methanesulfonic acid. The reaction proceeds via electrophilic aromatic substitution under reflux conditions.

  • Reaction Scheme:
    $$
    \text{4-n-Butylbenzene} + \text{Benzoic acid} \xrightarrow[\text{Reflux}]{\text{Lewis acid}} \text{this compound}
    $$

  • Advantages:

    • Uses less hazardous benzoic acid instead of benzoyl chloride
    • Lower cost of raw materials
    • Suitable for industrial production
  • Disadvantages:

    • Requires higher reaction temperatures and longer reaction times
    • Catalyst recovery can be challenging
    • Moderate yields (50–60%)

Phosgene Method (Less Common for this compound)

  • Method Overview:
    Benzene derivatives react with phosgene in the presence of aluminum chloride to form benzophenone derivatives. Due to the toxicity and handling risks of phosgene, this method is less favored for substituted benzophenones like this compound.

  • Advantages:

    • High product yield
    • Mild reaction conditions
  • Disadvantages:

    • Use of highly toxic phosgene gas
    • Requires specialized equipment and safety measures
Method Starting Materials Catalyst/Conditions Yield (%) Advantages Disadvantages
Friedel-Crafts Acylation 4-n-Butylbenzene + Benzoyl chloride AlCl3, reflux, inert solvent 55–65 Simple, efficient, industrially viable Corrosive catalyst, HCl by-product
Grignard Reaction 4-n-Butylbromobenzene + Mg + Benzoyl chloride Anhydrous ether/THF, inert atmosphere 70–80 High selectivity, mild conditions Moisture sensitive, expensive reagents
Benzoic Acid Method 4-n-Butylbenzene + Benzoic acid Lewis acid (AlCl3 or methanesulfonic acid), reflux 50–60 Safer raw materials, cost-effective Longer reaction time, catalyst recovery issues
Phosgene Method 4-n-Butylbenzene + Phosgene AlCl3, mild conditions >70 High yield, mild conditions Toxic reagent, safety concerns
  • Catalyst Selection:
    Aluminum chloride remains the most effective catalyst for Friedel-Crafts acylation, but methanesulfonic acid has been reported as a greener alternative in some benzoic acid methods, improving environmental safety and reducing corrosion.

  • Reaction Temperature and Time:
    Optimal temperatures range from 70 °C to reflux (~80–110 °C) depending on the method, with reaction times from 2 to 8 hours. Longer times improve yield but may increase by-products.

  • Purification:
    Crude products are typically purified by recrystallization from ethanol-water mixtures or by column chromatography using solvents such as toluene and ethyl acetate mixtures. High-performance liquid chromatography (HPLC) confirms purity levels above 99%.

  • Scale-Up Considerations:
    For industrial production, the Friedel-Crafts acylation using benzoyl chloride is preferred due to its efficiency despite the handling challenges. The benzoic acid method offers a safer alternative but with lower throughput.

The preparation of this compound primarily relies on Friedel-Crafts acylation of 4-n-butylbenzene with benzoyl chloride catalyzed by aluminum chloride, offering a balance of yield and industrial feasibility. Alternative methods such as Grignard reactions and benzoic acid catalysis provide options for laboratory synthesis and safer industrial processes, respectively. Each method presents trade-offs in terms of cost, safety, yield, and environmental impact, which must be considered in process design.

Chemical Reactions Analysis

Types of Reactions

4-n-Butylbenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings or the butyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Butylbenzoic acid or butylbenzophenone derivatives.

    Reduction: Butylbenzyl alcohol or butylbenzene.

    Substitution: Halogenated butylbenzophenones or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have demonstrated that derivatives of benzophenone, including 4-n-butylbenzophenone, exhibit significant antitumor properties. For instance, one study synthesized multiple benzophenone derivatives and evaluated their cytotoxic effects on various cancer cell lines. The compound showed promising inhibitory activity against HL-60 and A-549 cells, with IC50 values indicating strong potential as an anticancer agent .

Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of benzophenone derivatives. In particular, compounds containing the benzophenone scaffold were found to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in human peripheral blood mononuclear cells. These findings suggest that this compound could be a candidate for developing anti-inflammatory drugs .

Materials Science

UV Absorption and Photostability
this compound is utilized as a UV filter in various materials, particularly plastics and coatings. Its ability to absorb UV radiation makes it an effective additive for enhancing the photostability of polymers. This application is crucial in extending the lifespan of products exposed to sunlight, such as outdoor furniture and automotive parts .

Adhesives and Coatings
The compound is also incorporated into pressure-sensitive adhesives and coatings due to its adhesive properties and compatibility with other polymer systems. Copolymers formed with butyl acrylate and 4-acryloyloxybenzophenone have shown effectiveness in creating strong adhesive bonds while providing UV protection .

Environmental Studies

Environmental Impact Assessments
Studies have raised concerns about the environmental persistence of benzophenones, including this compound. Research indicates that these compounds can accumulate in biological systems, potentially affecting reproductive health in humans. For example, urinary concentrations of benzophenone-type UV filters were associated with reduced fecundity in couples attempting to conceive .

Data Tables

Application Area Specific Use Findings/Notes
Medicinal ChemistryAntitumor ActivityIC50 values indicate strong activity against HL-60 and A-549 cells .
Anti-inflammatory PropertiesInhibits TNF-α and IL-1β production in human cells .
Materials ScienceUV AbsorptionEffective UV filter enhancing photostability of polymers .
Adhesives and CoatingsUsed in copolymers for pressure-sensitive adhesives .
Environmental StudiesImpact on Reproductive HealthAssociated with reduced fecundity; raises concerns about accumulation in humans .

Case Studies

  • Antitumor Efficacy Study
    In a recent investigation, researchers synthesized various benzophenone derivatives, including this compound. The study focused on their antitumor efficacy against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting their potential for further development as therapeutic agents.
  • Environmental Accumulation Research
    A study assessed the accumulation of benzophenones in human placental tissues. It provided evidence of the presence of these compounds, raising concerns about their potential impact on fetal development and reproductive health outcomes.
  • Material Performance Evaluation
    Research evaluating the performance of coatings containing this compound demonstrated enhanced durability under UV exposure compared to standard formulations without UV filters. This study highlighted the importance of incorporating such compounds into consumer products to improve longevity.

Mechanism of Action

The mechanism of action of 4-n-Butylbenzophenone primarily involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, it can generate reactive oxygen species (ROS) or free radicals, which can initiate polymerization or cause damage to biological molecules. This property is exploited in applications like photodynamic therapy and UV-curable coatings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

4-n-Butylbenzophenone belongs to a family of alkyl-substituted benzophenones. Key structural analogs include:

  • 4-tert-Butylbenzophenone: Branched tert-butyl group at the para position.
  • 4-sec-Butylbenzophenone: Secondary butyl substituent.
  • 4-(Chloromethyl)benzophenone: Chloromethyl group instead of alkyl.
  • 4-N-BUTYL-2'-CHLOROBENZOPHENONE: n-Butyl group with an additional chlorine substituent on the second phenyl ring .

Mass Spectrometry (MS) Fragmentation Patterns

The alkyl chain structure profoundly affects stability and fragmentation during MS analysis:

Compound Molecular Weight (g/mol) Key MS Fragments (m/z) Base Peak (m/z) Fragmentation Behavior
This compound 238.32 238 (M⁺), 181, 161 161 Linear chain leads to cleavage at the C–CO bond, yielding a stable benzoyl fragment.
4-tert-Butylbenzophenone 238.32 238 (M⁺), 223, 161 223 Branched chain resists fragmentation; loss of methyl groups dominates.
4-sec-Butylbenzophenone 238.32 238 (M⁺), 209, 165 209 Secondary alkyl chain fragmentation generates smaller hydrocarbon ions.

The base peak at m/z 161 in this compound corresponds to the benzoyl ion (C₆H₅CO⁺), while tert-butyl analogs show dominant peaks from alkyl group loss (e.g., m/z 223 for [M – CH₃]⁺) .

Physicochemical Properties

  • Lipophilicity: The n-butyl group increases logP (octanol-water partition coefficient) compared to shorter-chain derivatives, favoring use in non-polar solvents.
  • Melting Point: Linear alkyl chains typically lower melting points relative to branched analogs. For example, 4-tert-Butylbenzophenone has a higher melting point due to crystalline packing efficiency.

Biological Activity

4-n-Butylbenzophenone, a member of the benzophenone family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by a benzophenone structure, which consists of two phenyl rings connected by a carbonyl group. Its chemical formula is C16_{16}H16_{16}O, and it exhibits properties such as lipophilicity due to the butyl group, which may enhance its biological activity.

1. Anti-Inflammatory Effects

Research indicates that benzophenones, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that derivatives of benzophenone can inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro. Specifically, compounds with modifications at the para position show enhanced anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen and indomethacin .

CompoundIC50 (TNF-α)IC50 (IL-6)
This compoundNot specifiedNot specified
4-Aminobenzophenone Derivatives4-6 nM14-30 nM

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound and its derivatives. For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea demonstrated cytotoxic effects against breast (MCF-7, T47D) and cervical (HeLa) cancer cells without harming normal Vero cells . This suggests that modifications in the benzophenone structure can enhance selectivity towards cancerous cells.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Cytokines : As noted earlier, the compound inhibits key pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
  • Induction of Apoptosis : In cancer cells, certain derivatives induce apoptosis through mitochondrial pathways, potentially involving caspase activation.
  • Antioxidant Activity : Some studies suggest that benzophenones can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases .

Case Study 1: Anti-inflammatory Activity in Animal Models

In a controlled study using animal models, benzophenone derivatives were administered to assess their anti-inflammatory effects. The results showed a significant reduction in leukocyte counts in treated groups compared to controls, indicating effective modulation of inflammatory responses.

Case Study 2: Cytotoxicity Evaluation in Cancer Cell Lines

A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of this compound derivatives. The findings revealed that specific structural modifications led to enhanced cytotoxicity against targeted cancer cells while sparing normal cells.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results in solubility studies?

  • Methodological Answer :
  • Solubility Parameter Matching : Compare Hansen solubility parameters (δD, δP, δH) with solvents like DMSO or ethyl acetate .
  • Phase Diagram Analysis : Use ternary plots (compound/solvent/anti-solvent) to optimize crystallization conditions .
  • Machine Learning : Train models on PubChem data to refine solubility predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-n-Butylbenzophenone
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.